CID 78060786

Description

Based on contextual evidence, CID 78060786 may belong to a class of compounds analyzed via gas chromatography-mass spectrometry (GC-MS) in studies involving essential oils or natural extracts. For example, highlights a related compound (referred to as "CID" in Figure 1) isolated from vacuum-distilled fractions of an essential oil (CIEO), with its chemical structure, mass spectrum, and fractional distribution characterized .

Properties

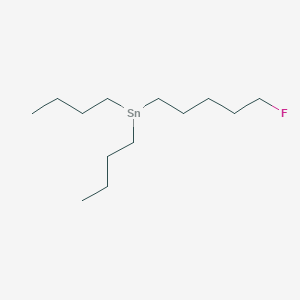

Molecular Formula |

C13H28FSn |

|---|---|

Molecular Weight |

322.07 g/mol |

InChI |

InChI=1S/C5H10F.2C4H9.Sn/c1-2-3-4-5-6;2*1-3-4-2;/h1-5H2;2*1,3-4H2,2H3; |

InChI Key |

APVXZYXXPBCKIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)CCCCCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound involves specific synthetic routes and reaction conditions. One of the methods includes the use of crystal forms A and B, which have good physiochemical stability, regular crystal habit, good particle size uniformity, and good fluidity . The preparation method for these crystal forms is simple and effective in removing impurities, ensuring high purity and yield .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing the yield and purity while maintaining cost-effectiveness. The process involves the use of high-quality raw materials and precise control of reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates or final compounds with enhanced properties for specific applications.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions to synthesize new compounds with desired properties.

Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.

Medicine: Investigated for its potential therapeutic effects, including its use in drug development and treatment of diseases.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The precise mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78060786, comparisons are drawn to structurally or functionally related compounds documented in the literature. Key analogs include oscillatoxin derivatives and boronic acid-based compounds, which share PubChem CID identifiers and methodological relevance (e.g., GC-MS analysis, synthetic pathways).

Table 1: Structural and Physicochemical Comparison

Key Findings:

Structural Complexity : Oscillatoxin derivatives (e.g., CID 101283546) exhibit macrocyclic lactone structures with methyl substitutions, which are absent in simpler boronic acid derivatives like CID 53216313 . This compound may share intermediate complexity, given its association with essential oil fractions .

Bioactivity: Oscillatoxins are associated with cytotoxic effects, while boronic acids are often used in Suzuki-Miyaura coupling for drug synthesis.

Analytical Challenges : this compound’s detection in CIEO fractions via GC-MS suggests volatility and thermal stability under vacuum distillation, contrasting with oscillatoxins, which require advanced NMR for full characterization .

Methodological Considerations:

- Natural vs. Synthetic Origins : this compound’s natural extraction () differs from the synthetic routes used for boronic acids ().

- Data Gaps : Direct spectral or crystallographic data for this compound are unavailable, limiting precise comparisons. Studies on analogous compounds (e.g., CID 101283546) emphasize the need for rigorous spectroscopic validation .

Research Implications and Limitations

While this compound’s exact properties are undefined, its classification within PubChem and contextual studies suggest it is part of a broader chemical family with applications in natural product chemistry or synthetic pharmacology. Future work should prioritize:

- Isolation and structural elucidation via X-ray crystallography or 2D NMR.

- Comparative bioactivity assays against oscillatoxins or boronic acids.

- Expansion of analytical datasets to include collision cross-section (CCS) values or chromatographic retention indices for improved identification .

Limitations : The absence of primary data for this compound necessitates cautious interpretation. Cross-referencing with structurally similar compounds remains speculative without experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.